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Compound of Interest

Compound Name: 2-(1H-pyrazol-3-yl)acetohydrazide

CAS No.: 144677-14-5

Cat. No.: B2663725

Get Quote

Executive Summary
This guide provides a technical comparison between pyrazole acetohydrazides and imidazole

acetohydrazides, two privileged scaffolds in medicinal chemistry. While both share the isomeric

formula

and the hydrazide linker (

), their bioactivity profiles diverge significantly due to the relative positioning of nitrogen atoms
(1,2-diazole vs. 1,3-diazole).

Key Takeaway:

Pyrazole Acetohydrazides are superior for anti-inflammatory (COX-2 inhibition) and kinase-

targeted anticancer applications.[1]

Imidazole Acetohydrazides excel in antifungal activity (sterol 14

-demethylase inhibition) and broad-spectrum antibacterial efficacy when coupled with Schiff
bases.
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Chemical Structure & Physicochemical
Properties[2][3][4][5][6][7][8][9][10]
The distinct bioactivity of these compounds stems from their electronic distributions.

Feature Pyrazole Acetohydrazide Imidazole Acetohydrazide

Core Structure
1,2-Diazole (Nitrogens

adjacent)

1,3-Diazole (Nitrogens

separated by C)

Basicity (

of conjugate acid)
~2.5 (Weaker base)

~7.0 (Stronger base,

physiological buffer)

H-Bonding Potential Donor/Acceptor (N-NH)
Strong Donor (NH) & Acceptor

(N:)[1]

Metabolic Stability
High (often resistant to

oxidation)

Moderate (susceptible to

CYP450)

Key Interaction -stacking, Hydrophobic

pockets

Metal coordination (e.g.,

Heme-Fe)

Synthesis Pathways
Both derivatives are typically synthesized via the hydrazinolysis of their corresponding esters.
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Pyrazole Acetohydrazide Synthesis

Imidazole Acetohydrazide Synthesis

Pyrazole Carboxylate
(Ester)

Pyrazole-4-acetohydrazide
Reflux (EtOH)

6-8h

Hydrazine Hydrate
(NH2NH2·H2O)

Imidazole Carboxylate
(Ester)

Imidazole-2-acetohydrazide
Reflux (EtOH/MeOH)

4-6h

Hydrazine Hydrate
(NH2NH2·H2O)

Click to download full resolution via product page

Figure 1: General synthetic workflow for acetohydrazide derivatives via nucleophilic acyl

substitution.

Bioactivity Comparison
Antimicrobial Activity
Imidazole derivatives historically dominate antifungal therapies (e.g., Ketoconazole), but

pyrazole acetohydrazides have emerged as potent antibacterial agents, particularly against

resistant strains.[1]

Comparative Data (Representative)
Data synthesized from recent structure-activity relationship (SAR) studies [1, 2].[1][2][3]
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Organism

Pyrazole
Acetohydrazide
(MIC

g/mL)

Imidazole
Acetohydrazide
(MIC

g/mL)

Notes

S. aureus (Gram +) 12.5 - 25.0 25.0 - 50.0

Pyrazoles with

electron-withdrawing

groups (Cl,

) show superior

potency [1].[1]

E. coli (Gram -) 25.0 - 50.0 12.5 - 25.0

Imidazoles often

penetrate Gram-

negative outer

membranes more

effectively.

C. albicans (Fungi) 50.0 - 100.0 6.25 - 12.5

Imidazole's N-3

nitrogen coordinates

with fungal CYP51

(Lanosterol 14

-demethylase).[1]

Anticancer Activity
Pyrazole acetohydrazides are frequently designed as kinase inhibitors (e.g., EGFR, VEGFR-2)

due to their ability to mimic the adenine ring of ATP.[1]

Pyrazole Mechanism: Competitive inhibition of ATP binding sites in kinases.

Imidazole Mechanism: Often involves intercalation or metal complexation (e.g., Ruthenium-

imidazole complexes).[1]

Anti-inflammatory Activity
The pyrazole scaffold is the pharmacophore of choice for COX-2 selective inhibition (e.g.,

Celecoxib). Acetohydrazide derivatives of pyrazole maintain this selectivity while reducing
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gastric ulcerogenicity compared to traditional NSAIDs.

Mechanism of Action: Signaling Pathways
The following diagram illustrates the divergent mechanistic targets of the two scaffolds.

Pyrazole Acetohydrazide
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(Membrane Lysis)
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Figure 2: Divergent pharmacological targets: Pyrazoles favor COX-2/Kinases; Imidazoles favor

CYP51.

Experimental Protocols
Protocol: Synthesis of Pyrazole-4-Acetohydrazide
Validated for high yield and purity.

Reagents: Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, Hydrazine hydrate (99%),

Absolute Ethanol.

Dissolution: Dissolve 0.01 mol of the pyrazole ester in 30 mL of absolute ethanol in a round-

bottom flask.

Addition: Add 0.05 mol (excess) of hydrazine hydrate dropwise with constant stirring.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC

(Solvent: Ethyl Acetate:Hexane 3:7).[1]

Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice.

Filtration: Filter the solid precipitate under vacuum.

Purification: Recrystallize from ethanol to obtain needle-shaped crystals.

Characterization: Confirm structure via IR (look for -NH stretching at 3200-3300

and C=O at 1650

).[1]

Protocol: In Vitro Antimicrobial Assay (Broth
Microdilution)
Standard: CLSI Guidelines.[1]

Preparation: Prepare stock solutions of the test compounds (pyrazole/imidazole

acetohydrazides) in DMSO (1 mg/mL).

Inoculum: Adjust bacterial culture (E. coli or S. aureus) to

McFarland standard (

CFU/mL).

Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate

using Mueller-Hinton broth. Final concentrations: 100

g/mL to 0.19

g/mL.

Incubation: Add 10

L of inoculum to each well. Incubate at 37°C for 24 hours.
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Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing

no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth;

Pink = Growth).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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